![molecular formula C26H18Cl2N2 B3826742 (2-chlorobenzylidene){4'-[(2-chlorobenzylidene)amino]-4-biphenylyl}amine](/img/structure/B3826742.png)
(2-chlorobenzylidene){4'-[(2-chlorobenzylidene)amino]-4-biphenylyl}amine
描述
(2-chlorobenzylidene){4'-[(2-chlorobenzylidene)amino]-4-biphenylyl}amine, commonly known as CBB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBB is a yellow crystalline solid that is used as a reagent in organic synthesis, and its unique structure makes it a promising candidate for various scientific studies.
作用机制
The mechanism of action of CBB is not well understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of cancer and inflammation. CBB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
CBB has been found to have a number of biochemical and physiological effects. It has been found to have anti-cancer and anti-inflammatory properties, and has been shown to inhibit the growth of cancer cells in vitro. CBB has also been found to reduce the production of prostaglandins, which are involved in inflammation.
实验室实验的优点和局限性
CBB has a number of advantages for use in lab experiments. It is a stable compound that is easy to handle and store, and it is readily available. However, CBB has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are a number of potential future directions for research involving CBB. One area of interest is the development of new drugs based on the structure of CBB. CBB has been found to have anti-cancer and anti-inflammatory properties, and it may be possible to develop new drugs that are more effective than current treatments. Another area of interest is the study of the mechanism of action of CBB. Further research is needed to better understand how CBB works and how it can be used to develop new treatments for cancer and inflammation.
科学研究应用
CBB has been extensively studied for its potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis, and its unique structure has made it a promising candidate for various scientific studies. CBB has been studied for its potential use in the development of new drugs, as it has been found to have anti-cancer and anti-inflammatory properties.
属性
IUPAC Name |
1-(2-chlorophenyl)-N-[4-[4-[(2-chlorophenyl)methylideneamino]phenyl]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2/c27-25-7-3-1-5-21(25)17-29-23-13-9-19(10-14-23)20-11-15-24(16-12-20)30-18-22-6-2-4-8-26(22)28/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKVLCYBPQSKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[(E)-(2-chlorophenyl)methylidene]biphenyl-4,4'-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



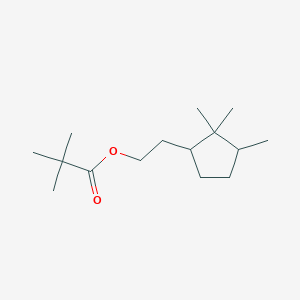
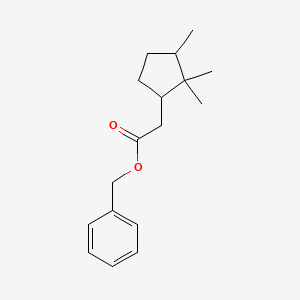
![2,2,4,6-tetramethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3826674.png)
![2-[ethyl(hydroxy)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B3826676.png)
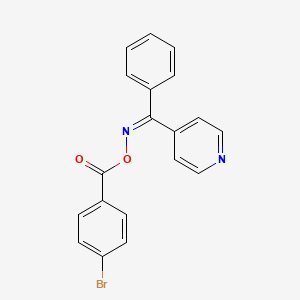

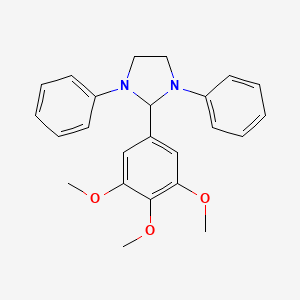

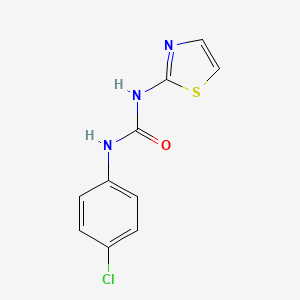
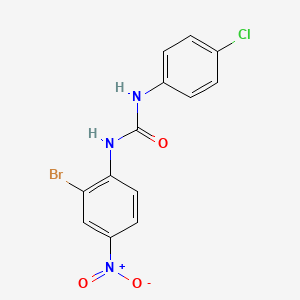
![ethyl 4-({[(4-chlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B3826727.png)
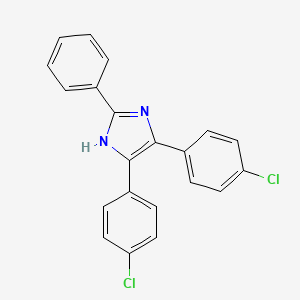
![2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B3826755.png)
![(2,5-diethoxyphenyl)[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]amine](/img/structure/B3826756.png)